Balenine
CAS No.: 331-38-4
Cat. No.: VC21081341
Molecular Formula: C10H16N4O3
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331-38-4 |
|---|---|
| Molecular Formula | C10H16N4O3 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 3-aminopropanoyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |
| Standard InChI | InChI=1S/C10H16N4O3/c1-14-5-7(13-6-14)4-8(12)10(16)17-9(15)2-3-11/h5-6,8H,2-4,11-12H2,1H3/t8-/m0/s1 |
| Standard InChI Key | QAWKDPXGVJMDHM-QMMMGPOBSA-N |
| Isomeric SMILES | CN1C=C(N=C1)C[C@@H](C(=O)OC(=O)CCN)N |
| SMILES | CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN |
| Canonical SMILES | CN1C=C(N=C1)CC(C(=O)OC(=O)CCN)N |
Introduction
Structure and Physical Properties
Balenine possesses distinct physical and chemical properties that contribute to its biological behavior and stability.
Molecular Structure
The molecular formula of balenine is C10H16N4O3 with a molecular weight of 240.26 g/mol . Its IUPAC name is 3-aminopropanoyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate. The structure consists of beta-alanine linked to 1-methyl-L-histidine, with the key structural feature being the methylation of the imidazole ring at the tau (τ) position .
This methylation pattern distinguishes balenine from its closely related analogues:
-
Carnosine (β-alanyl-L-histidine) - unmethylated
-
Anserine (β-alanyl-N(π)-methyl-L-histidine) - methylated at the pi (π) position
Physical Properties
Balenine exists as a solid at standard conditions. At physiological pH (7.3), balenine predominantly exists in its zwitterionic form, contributing to its solubility and interaction with biological systems .
Natural Occurrence and Distribution
Biological Sources
Balenine is naturally found in various organisms but is particularly abundant in marine animals:
-
Marine mammals: Originally discovered in and highly concentrated in whale meat
-
Other vertebrates: Detected in anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica)
The distribution pattern of balenine among different species suggests an evolutionary adaptation possibly related to the physiological demands of these organisms, although the exact selective pressures driving its accumulation remain to be fully elucidated.
Biochemical Properties and Stability
Enzymatic Stability
One of the most remarkable properties of balenine is its resistance to enzymatic degradation. Carnosinase-1 (CN1), the primary enzyme responsible for degrading histidine-containing dipeptides in human plasma, hydrolyzes balenine significantly slower than its structural analogues .
Comparative degradation studies have shown striking differences in stability:
| Compound | Half-life in human plasma | Relative to Carnosine |
|---|---|---|
| Balenine | 34.9 ± 14.6 minutes | 29.1 times longer |
| Anserine | 2.14 ± 0.58 minutes | 1.8 times longer |
| Carnosine | 1.20 ± 0.36 minutes | Reference |
The elimination rate constant of balenine relative to carnosine was measured at approximately 3.86%, confirming its substantially higher stability . This enhanced resistance to enzymatic degradation is attributed to the specific position of the methyl group on the imidazole ring, which appears to interfere with the substrate recognition by CN1 .
pH Buffering and Antioxidant Properties
Like other histidine-containing dipeptides, balenine possesses pH buffering capabilities, although research indicates that its buffering capacity is less effective than carnosine and anserine in the physiological pH range. Additionally, it demonstrates antioxidant properties, with studies showing that balenine treatment led to an increase in superoxide dismutase (SOD) activity in C2C12 myotubes, with this activation appearing significantly greater than that observed with carnosine administration .
Pharmacokinetics and Bioavailability
Absorption and Distribution
When administered orally, balenine demonstrates dose-dependent pharmacokinetics. In vivo studies with human volunteers have characterized its absorption, distribution, and elimination patterns .
A pharmacokinetic study using three increasing doses (1, 4, and 10 mg/kg) revealed the following characteristics:
| Parameter | Value after 10 mg/kg dose | Comparison with lower doses |
|---|---|---|
| Peak plasma concentration (Cmax) | 28 µM | 4 times higher than 4 mg/kg dose; 18 times higher than 1 mg/kg dose |
| Plasma elevation duration | Up to 8 hours | Longer than the 3-hour duration after 4 mg/kg dose |
| Incremental area under curve (iAUC) | 14.2 times higher than 1 mg/kg | 3.7 times higher than 4 mg/kg dose |
The pharmacokinetic profile of balenine is best described by a 1-compartment model with sequential zero- and first-order absorption and linear elimination . The zero-order input lasted 1.13 hours for the 1 and 4 mg/kg doses and was shorter for the 10 mg/kg dose, followed by a fast first-order absorption with a half-life of approximately 0.2 hours .
Metabolism and Excretion
The volume of distribution (V) for balenine was estimated at 126 L, with a total clearance (CL) of 19.6 L/h for the 1 and 4 mg/kg doses, which is considered relatively low . More than half (56.4%) of the ingested balenine dose was eliminated unchanged through the kidneys, indicating limited metabolism .
Interestingly, the pharmacokinetic parameters showed dose-proportionality between the two lowest doses but increased more than dose-proportionally beyond 4 mg/kg. This non-linear increase at higher doses is speculated to result from saturation of CN1 enzymatic capacity .
Biological Functions and Effects
Muscle Regeneration and Recovery
Research has demonstrated that balenine may play a significant role in muscle regeneration and recovery processes. Studies using balenine-enriched extracts in mouse models of cardiotoxin (CTX)-induced muscle damage showed:
-
Promotion of muscle regeneration as evidenced by increased expression of regeneration markers
-
Enhancement of gene expression at both proliferation and differentiation stages of muscle recovery
Specifically, balenine was found to increase the expression of MYH3 (embryonic myosin heavy chain), which is characteristic of the muscle fiber regeneration process .
Immunomodulatory Effects
Balenine appears to influence immune cell function, particularly macrophages involved in tissue repair:
-
Increased infiltration of both pro-inflammatory (M1) and anti-inflammatory (M2) macrophages into injured muscle tissue
-
Enhanced phagocytic activity of macrophages in a dose-dependent manner
-
Increased gene expression of cytokines involved in inflammation resolution and tissue repair (TNF-α, IL-6, MCP-1, IL-10, and TGF-β1)
These immunomodulatory effects suggest that balenine may facilitate the healing process by optimizing the immune response to tissue damage.
| Performance Parameter | Effect of 10 mg/kg Balenine Supplementation | Statistical Significance |
|---|---|---|
| Peak power in cycling sprints | No improvement | p = 0.3553 |
| Peak torque in isometric contractions | No improvement | p = 0.3169 |
| 4 km time trial completion time | No improvement | p = 0.8566 |
| 20 km time trial completion time | No improvement | p = 0.2660 |
Additionally, no effects were observed on pH, bicarbonate, and lactate levels, nor on mental performance metrics . Interestingly, glucose levels remained higher during and after a 20 km time trial following balenine ingestion, suggesting a potential influence on glucose metabolism during extended exercise .
Comparison with Related Compounds
Balenine belongs to the family of histidine-containing dipeptides, which includes carnosine and anserine. These compounds share structural similarities but differ in their biological properties and distribution.
Structural Comparisons
The primary structural difference between these compounds is the methylation pattern of the imidazole ring:
-
Carnosine: Unmethylated imidazole ring
-
Anserine: Methyl group at the pi (π) position
-
Balenine: Methyl group at the tau (τ) position
This seemingly minor structural variation leads to significant differences in enzymatic stability and bioavailability.
Current Research and Future Directions
Recent Advances
Recent research has focused on elucidating balenine's role in muscle regeneration, its pharmacokinetic profile, and potential applications:
-
Development and validation of ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) methods to quantify balenine at low concentrations with high accuracy and precision
-
Characterization of balenine's pharmacokinetic properties in humans
-
Investigation of balenine's effects on muscle regeneration through modulation of immune cell function
Future Research Needs
Despite the growing body of knowledge, several aspects of balenine biology and potential applications require further investigation:
-
Long-term supplementation studies to evaluate chronic effects on muscle function, metabolism, and recovery
-
Molecular mechanisms underlying the differential effects compared to carnosine and anserine
-
Optimal dosing regimens for various applications
-
Combined supplementation strategies with other ergogenic compounds
-
Potential synergistic effects with exercise training programs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume